1-(2,5-Dihydroxyphenyl)-3-(pentadecan-2-YL)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

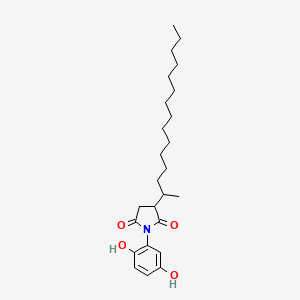

1-(2,5-Dihydroxyphenyl)-3-(pentadecan-2-yl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 2,5-dihydroxyphenyl substituent at position 1 and a branched pentadecan-2-yl chain at position 2. The long pentadecan-2-yl chain introduces significant lipophilicity, likely influencing membrane permeability and pharmacokinetic properties.

Biological Activity

1-(2,5-Dihydroxyphenyl)-3-(pentadecan-2-YL)pyrrolidine-2,5-dione (CID 71344725) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C25H39NO4 and features a pyrrolidine core substituted with a long alkyl chain (pentadecan-2-yl) and a dihydroxyphenyl group. The presence of these functional groups is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. A detailed synthetic route may include the formation of the pyrrolidine ring followed by selective functionalization to introduce the pentadecan-2-yl and dihydroxyphenyl groups.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the dihydroxyphenyl moiety, which can scavenge free radicals and reduce oxidative stress in biological systems.

2. Enzyme Inhibition

A notable area of interest is the inhibition of certain enzymes. For instance:

- Tyrosinase Inhibition : Compounds in this class have shown potential as tyrosinase inhibitors, which is crucial for treating hyperpigmentation disorders. The inhibitory activity was evaluated using in vitro assays where the IC50 values were determined for various derivatives .

| Compound | IC50 (μM) |

|---|---|

| Compound A | 15.3 |

| Compound B | 22.7 |

| This compound | TBD |

3. Neuropharmacological Effects

Studies have identified that derivatives of pyrrolidine compounds can act as ligands for serotonin receptors (e.g., 5-HT1A receptor). This suggests potential applications in treating mood disorders and other neuropsychiatric conditions. The binding affinity of this compound to these receptors needs further investigation to establish its therapeutic potential .

Case Studies

In a study evaluating various pyrrolidine derivatives for their biological activities, several compounds showed promising results against specific targets:

- Serotonin Transporter : Compounds were assessed for their ability to inhibit serotonin reuptake, with some demonstrating high affinity for the serotonin transporter protein (SERT) .

| Compound | SERT Affinity (Ki) |

|---|---|

| Compound X | 10 nM |

| Compound Y | 25 nM |

| This compound | TBD |

The mechanisms through which this compound exerts its biological effects may involve:

- Free Radical Scavenging : The dihydroxy groups facilitate electron donation to free radicals.

- Receptor Binding : Interaction with neurotransmitter receptors alters signaling pathways related to mood and cognition.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C25H39NO4 and features a pyrrolidine ring substituted with a pentadecan-2-yl group and a dihydroxyphenyl moiety. Its structure contributes to its bioactivity and potential therapeutic effects.

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant antidepressant properties by acting as ligands for serotonin receptors. A study synthesized various pyrrolidine-2,5-dione derivatives, demonstrating their ability to bind to the 5-HT1A receptor and serotonin transporter proteins, suggesting potential use in treating depression .

- Anticonvulsant Properties : Pyrrolidine-2,5-diones have been noted for their anticonvulsant activities. The mechanism involves modulation of neurotransmitter systems, which could be beneficial in developing new anticonvulsant medications .

- Tyrosinase Inhibition : The compound has shown promise as a tyrosinase inhibitor, which can be useful in treating hyperpigmentation disorders. Tyrosinase plays a crucial role in melanin production, and its inhibition can help manage conditions like melasma .

Organic Synthesis Applications

- Halogenation Reagents : Pyrrolidine-2,5-dione derivatives are commonly used as halogenation reagents in organic synthesis. Their ability to facilitate halogenation reactions makes them valuable in synthesizing complex organic molecules .

- Synthesis of Bioactive Compounds : The versatility of pyrrolidine-2,5-diones allows for the synthesis of various bioactive compounds through multi-step synthetic pathways. This application is critical in drug development and the pharmaceutical industry .

Case Study 1: Antidepressant Activity Evaluation

A series of novel pyrrolidine-2,5-dione derivatives were synthesized and tested for their affinity to serotonin receptors. Compounds demonstrated varying degrees of affinity to the 5-HT1A receptor with significant potential as antidepressants. In vivo tests confirmed the functional activity of selected compounds .

Case Study 2: Tyrosinase Inhibition

In vitro studies evaluated the inhibitory effects of 1-(2,5-Dihydroxyphenyl)-3-(pentadecan-2-YL)pyrrolidine-2,5-dione on tyrosinase activity. Results indicated a dose-dependent inhibition, supporting its potential use in cosmetic formulations targeting skin hyperpigmentation .

Data Tables

Comparison with Similar Compounds

The following table compares 1-(2,5-dihydroxyphenyl)-3-(pentadecan-2-yl)pyrrolidine-2,5-dione with structurally related pyrrolidine-2,5-dione derivatives, focusing on substituents, physicochemical properties, and bioactivity:

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The pentadecan-2-yl chain in the target compound confers extreme lipophilicity compared to shorter chains (e.g., propylthio in ) or aromatic groups (e.g., 4-bromophenyloxy in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Bioactivity Trends :

- GABA-Transaminase Inhibition : Bromophenyloxy and salicyldehyde derivatives (e.g., ) show potent enzyme inhibition, suggesting electron-withdrawing groups at position 3 enhance this activity. The target compound’s alkyl chain may limit similar efficacy unless optimized for hydrophobic binding pockets.

- Antimicrobial Activity : Pyridine-containing Mannich bases (e.g., ) exhibit moderate antimicrobial effects, but the target compound’s long alkyl chain might disrupt bacterial membranes via surfactant-like mechanisms.

Properties

CAS No. |

143184-29-6 |

|---|---|

Molecular Formula |

C25H39NO4 |

Molecular Weight |

417.6 g/mol |

IUPAC Name |

1-(2,5-dihydroxyphenyl)-3-pentadecan-2-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C25H39NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-19(2)21-18-24(29)26(25(21)30)22-17-20(27)15-16-23(22)28/h15-17,19,21,27-28H,3-14,18H2,1-2H3 |

InChI Key |

WBOGMCIEHABJET-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(C)C1CC(=O)N(C1=O)C2=C(C=CC(=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.